molecular formula C10H7ClN2O3S B11802968 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B11802968
M. Wt: 270.69 g/mol
InChI Key: AKADRLOZLXJWIX-UHFFFAOYSA-N
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Description

5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

  • 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
  • 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 2-methyl-4-chlorophenoxyacetic acid (MCPA)

Comparison:

The unique combination of the thiadiazole ring and the chlorophenoxy group in 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid contributes to its distinct chemical properties and diverse applications, setting it apart from similar compounds.

Properties

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]thiadiazole-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15)

InChI Key

AKADRLOZLXJWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)Cl

Origin of Product

United States

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